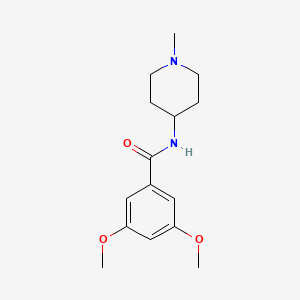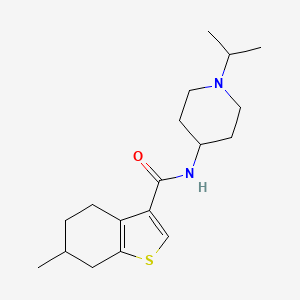![molecular formula C11H12N4O3 B5104531 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5104531.png)
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, also known as MPA-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA-TA is a triazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to inhibit the growth of certain fungi and bacteria by inhibiting the activity of chitin synthase and β-glucan synthase, which are essential for cell wall synthesis. 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell wall synthesis in fungi and bacteria, the inhibition of cell signaling pathways, and the induction of apoptosis in cancer cells. 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has also been shown to have low toxicity in mammalian cells, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. One potential direction is the development of new therapeutic agents based on the structure of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. Another direction is the study of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in combination with other drugs or compounds to enhance its efficacy. Additionally, the study of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in different organisms and systems could provide further insight into its mechanism of action and potential applications.
Métodos De Síntesis
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can be synthesized using a specific method that involves the reaction of 4-methoxyphenol with ethyl chloroacetate to produce 4-(4-methoxyphenoxy)acetic acid. The resulting acid is then reacted with thionyl chloride to produce 4-(4-methoxyphenoxy)acetyl chloride, which is then reacted with 4-amino-1,2,4-triazole to produce 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. This synthesis method has been optimized to produce high yields of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine with high purity.
Aplicaciones Científicas De Investigación
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to have antifungal, antibacterial, and antitumor activities. In agriculture, 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential use as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-2-4-9(5-3-8)18-6-10(16)15-7-13-14-11(15)12/h2-5,7H,6H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVQWLPQKJOSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)
![1-(3-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5104461.png)
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)


![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)




![1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B5104557.png)